
(4-(Benzyloxy)-3-fluoro-2-methylphenyl)(methyl)sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Benzyloxy)-3-fluoro-2-methylphenyl)(methyl)sulfane is an organic compound that features a benzyl ether, a fluorine atom, and a methyl group attached to a phenyl ring, along with a methylsulfane group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzyloxy)-3-fluoro-2-methylphenyl)(methyl)sulfane typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Fluorination: The selective introduction of a fluorine atom at the desired position on the phenyl ring.
Methylation: The addition of a methyl group to the phenyl ring.
Sulfur Introduction: The attachment of a methylsulfane group to the phenyl ring.
Each of these steps requires specific reagents and conditions, such as the use of benzyl chloride for benzylation, fluorinating agents like N-fluorobenzenesulfonimide (NFSI), and methylating agents like methyl iodide. The final step often involves the use of sulfur-containing reagents like dimethyl sulfide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(4-(Benzyloxy)-3-fluoro-2-methylphenyl)(methyl)sulfane can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzyloxy group or the fluorine atom.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: De-benzylated or de-fluorinated derivatives.
Substitution: Compounds with different functional groups replacing the fluorine atom.
Wissenschaftliche Forschungsanwendungen
(4-(Benzyloxy)-3-fluoro-2-methylphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-(Benzyloxy)-3-fluoro-2-methylphenyl)(methyl)sulfane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, while the methylsulfane group can influence its metabolic stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-(Benzyloxy)-3-fluoro-2-methoxyphenyl)(methyl)sulfane
- (4-(Benzyloxy)-2-fluoro-3-methylphenyl)(methyl)sulfane
Uniqueness
(4-(Benzyloxy)-3-fluoro-2-methylphenyl)(methyl)sulfane is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of a benzyloxy group, a fluorine atom, and a methylsulfane group provides distinct properties that differentiate it from other similar compounds.
Eigenschaften
Molekularformel |
C15H15FOS |
|---|---|
Molekulargewicht |
262.3 g/mol |
IUPAC-Name |
3-fluoro-2-methyl-1-methylsulfanyl-4-phenylmethoxybenzene |
InChI |
InChI=1S/C15H15FOS/c1-11-14(18-2)9-8-13(15(11)16)17-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3 |
InChI-Schlüssel |
BCUNCCBRUFAWGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1F)OCC2=CC=CC=C2)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


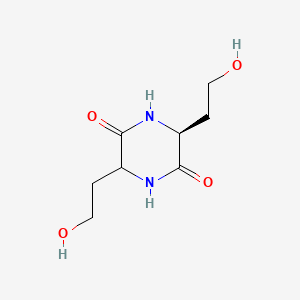

![5-((1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B14024020.png)

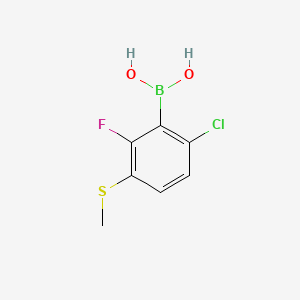
![3-(Trifluoromethyl)octahydro-2H-pyrido[1,2-a]pyrazine](/img/structure/B14024033.png)
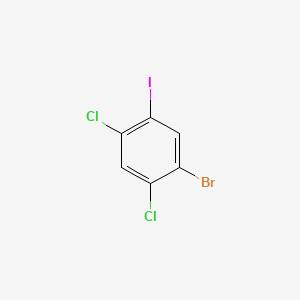
![Tert-butyl 1-amino-5-fluoro-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B14024040.png)
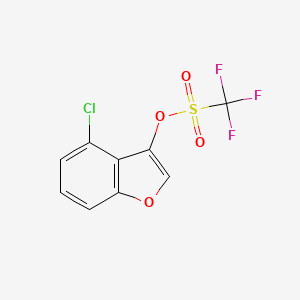
![2-(2-Chloro-7-methylimidazo[1,5-B]pyridazin-5-YL)acetic acid](/img/structure/B14024049.png)

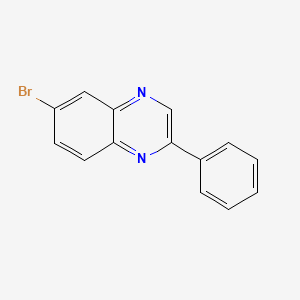
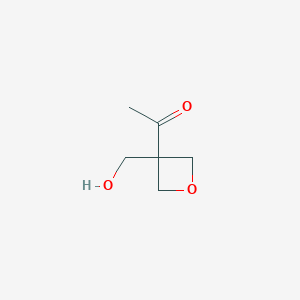
![4-Chloro-6,7-dihydro-5H-pyrimido[4,5-B][1,4]oxazine](/img/structure/B14024070.png)
